molecular formula C5H8O B167661 2-Methyl-2-vinyloxirane CAS No. 1838-94-4

2-Methyl-2-vinyloxirane

Cat. No. B167661
CAS RN: 1838-94-4
M. Wt: 84.12 g/mol
InChI Key: FVCDMHWSPLRYAB-UHFFFAOYSA-N
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Description

2-Methyl-2-vinyloxirane, also known as Isoprene monoxide, is a chemical compound with the empirical formula C5H8O . It has a molecular weight of 84.12 . It is a clear colorless liquid .


Synthesis Analysis

2-Methyl-2-vinyloxirane is synthesized by asymmetric synthesis . A study reported the synthesis of networked polymers based on the radical ring-opening polymerization of vinyloxiranes .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-vinyloxirane is represented by the SMILES string CC1(CO1)C=C . The InChI representation is 1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3 .


Chemical Reactions Analysis

2-Methyl-2-vinyloxirane is used in polymerization . It undergoes complete radical ring-opening polymerization (RROP) via selective cleavage of the carbon–carbon bond in the oxirane ring .


Physical And Chemical Properties Analysis

2-Methyl-2-vinyloxirane is a liquid with a refractive index of 1.416 . It has a boiling point of 80-81 °C and a density of 0.857 g/mL at 25 °C .

Scientific Research Applications

1. Synthesis Applications

2-Methyl-2-vinyloxirane has been utilized as a masked dienolate in the synthesis of various organic compounds. For example, it has been successfully employed in direct vinylogous Mannich-type reactions with alpha-imino ester electrophiles, leading to cis-5-substituted pipecolinic acid ethyl ester, a useful intermediate in organic synthesis (Lautens, Tayama, & Nguyen, 2004). Additionally, 2-vinyloxiranes, including 2-methyl-2-vinyloxirane, have been identified as excellent surrogates for beta,gamma-unsaturated aldehydes, proving effective in various synthetic reactions to produce bishomoallylic alcohols (Lautens, Maddess, Sauer, & Ouellet, 2002).

2. Atmospheric Chemistry and Environmental Studies

2-Methyl-2-vinyloxirane plays a significant role in atmospheric chemistry. It has been implicated in the formation of secondary organic aerosol compounds through acid-catalyzed multiphase reactions with isoprene and hydrogen peroxide. These reactions, especially effective with 2-methyl-2-vinyloxirane, contribute substantially to the annual formation of atmospheric particles (Böge, Miao, Plewka, & Herrmann, 2006).

3. Polymer and Materials Science

2-Methyl-2-vinyloxirane has also been explored in the field of polymer science. For instance, it has been used in the postpolymerization functionalization of copolymers derived from carbon dioxide and 2-vinyloxirane. This application is particularly relevant in creating amphiphilic or water-soluble CO2-based polycarbonates, which are difficult to modify due to their inherent hydrophobic nature (Darensbourg & Tsai, 2014).

4. Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, 2-methyl-2-vinyloxirane has been used as a versatile auxiliary in the prenylation of indolic and imidazolic bases. This process is critical for producing bioactive molecules that have potential applications in drug development. These prenylated derivatives are obtained through the nucleophilic opening of the epoxide ring, demonstrating the chemical's versatility in synthesizing complex organic compounds (Jankowski, Dako, Laouz, Delaforge, Paré, & Bélanger, 2007).

Safety And Hazards

2-Methyl-2-vinyloxirane is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Relevant Papers

Relevant papers on 2-Methyl-2-vinyloxirane include studies on its synthesis, properties, and applications in polymerization . These papers provide valuable insights into the chemical behavior and potential uses of 2-Methyl-2-vinyloxirane.

properties

IUPAC Name

2-ethenyl-2-methyloxirane
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InChI

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3
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InChI Key

FVCDMHWSPLRYAB-UHFFFAOYSA-N
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Canonical SMILES

CC1(CO1)C=C
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Molecular Formula

C5H8O
Record name ISOPRENE OXIDE
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DSSTOX Substance ID

DTXSID701031061
Record name 2-Methyl-2-vinyloxirane
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Molecular Weight

84.12 g/mol
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Physical Description

Isoprene oxide is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Record name 2-Methyl-2-vinyloxirane
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Product Name

2-Methyl-2-vinyloxirane

CAS RN

1838-94-4
Record name ISOPRENE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
M Lautens, SG Ouellet… - Angewandte Chemie …, 2000 - Wiley Online Library
… Upon treatment with BF3 OEt2, 2-methyl-2-vinyloxirane 1, R1 … acid induced rearrangement of 2-methyl-2-vinyloxirane 1, R1 … on the coupling between 2-methyl-2-vinyloxirane 1, R1 Me) …
Number of citations: 53 onlinelibrary.wiley.com
O Böge, Y Miao, A Plewka, H Herrmann - Atmospheric Environment, 2006 - Elsevier
… -1,2-diol or 2-methyl-2-vinyloxirane the formation of the 2-methyltetrols could be observed. The reaction was most effective for 2-methyl-2-vinyloxirane. The last process can lead to an …
Number of citations: 121 www.sciencedirect.com
D Wistuba, K Weigand, H Peter - Chemical research in toxicology, 1994 - ACS Publications
… to 2-isopropenyloxirane and 2-methyl-2-vinyloxirane with slight but … 2-isopropenyloxirane than for 2-methyl-2-vinyloxirane. While 2(fi)-… takes place in the case of 2-methyl2-vinyloxirane. …
Number of citations: 38 pubs.acs.org
R Gava, E Fernández - Chemistry–A European Journal, 2019 - Wiley Online Library
… opening/cross-coupling of 2-methyl-2-vinyloxirane (28), with … keep unaltered from the 2-methyl-2-vinyloxirane (28) starting … -coupling of 2-methyl-2-vinyloxirane with alkyldiborylmethide …
S Hecht, S Amslinger, J Jauch, K Kis, V Trentinaglia… - Tetrahedron …, 2002 - Elsevier
… The compound was synthesized in two steps from 2-methyl-2-vinyloxirane with an overall … -2-enyl 4-diphosphate was synthesized from 2-methyl-2-vinyloxirane in two reaction steps. …
Number of citations: 45 www.sciencedirect.com
I Kind, T Berndt, O Böge, W Rolle - Chemical physics letters, 1996 - Elsevier
… and 2-methyl-2-vinyloxirane were made by using constant with … vinyl)-oxirane (96%), 2-methyl-2-vinyloxirane k 3 ln([… oxirane, 2-methyl-2-vinyloxirane, vinyloxirane, temethod. An …
Number of citations: 5 www.sciencedirect.com
S Lauzon, T Ollevier - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… sodium or potassium hydroxide to afford 2-methyl-2-vinyloxirane. Upon reaction with aqueous … , leading to the in situ generated 2-methyl-2-vinyloxirane, affording the title compound. …
Number of citations: 0 onlinelibrary.wiley.com
M Jeganmohan, S Bhuvaneswari… - Angewandte …, 2009 - Wiley Online Library
… For 2-methyl-2-vinyloxirane 2 b, the reaction gave 4 g in 57 % yield in addition to hydroalkynylation product PhCC-nBu 3 (6 a, 35 % yield). In order to suppress hydroalkynylation, …
Number of citations: 88 onlinelibrary.wiley.com
CK Jankowski, E Dako, AB Laouz, M Delaforge… - …, 2007 - content.iospress.com
… In (CEM Corp.), each microwaves reactor, a quantity of 10 mg of products (1)–(10) with 50 ml of ethanol and a few drops of oxirane (2-methyl-2-vinyloxirane) were placed. The …
Number of citations: 1 content.iospress.com
M Lautens, E Tayama, D Nguyen - Organic Letters, 2004 - ACS Publications
… In conclusion, the first synthetic application of 2-methyl-2-vinyloxirane 1 as a masked dienolate has been successfully demonstrated in the direct vinylogous Mannich-type reaction …
Number of citations: 38 pubs.acs.org

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